Methyl 4-((2-methoxy-2-(5-methylthiophen-2-yl)ethyl)carbamoyl)benzoate
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Overview
Description
Methyl 4-((2-methoxy-2-(5-methylthiophen-2-yl)ethyl)carbamoyl)benzoate is a synthetic organic compound that belongs to the class of benzoates. It features a benzoate core with a carbamoyl group and a thiophene ring, making it a compound of interest in various fields of scientific research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2-methoxy-2-(5-methylthiophen-2-yl)ethyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene Derivative: The thiophene ring is synthesized through a series of reactions starting from simple precursors like 2-methylthiophene. This involves bromination, followed by a Grignard reaction to introduce the methoxy group.
Carbamoylation: The thiophene derivative is then reacted with an appropriate carbamoyl chloride under basic conditions to form the carbamoyl group.
Esterification: Finally, the benzoate ester is formed by reacting the carbamoyl thiophene derivative with methyl 4-hydroxybenzoate under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale with optimized conditions for higher yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2-methoxy-2-(5-methylthiophen-2-yl)ethyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Methyl 4-((2-methoxy-2-(5-methylthiophen-2-yl)ethyl)carbamoyl)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-((2-methoxy-2-(5-methylthiophen-2-yl)ethyl)carbamoyl)benzoate is largely dependent on its interaction with biological targets. The compound may interact with enzymes or receptors, modulating their activity. The thiophene ring and carbamoyl group are crucial for binding to specific molecular targets, influencing pathways involved in inflammation, microbial growth, or other biological processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-((2-methoxy-2-(5-chlorothiophen-2-yl)ethyl)carbamoyl)benzoate
- Methyl 4-((2-methoxy-2-(5-bromothiophen-2-yl)ethyl)carbamoyl)benzoate
- Methyl 4-((2-methoxy-2-(5-ethylthiophen-2-yl)ethyl)carbamoyl)benzoate
Uniqueness
Methyl 4-((2-methoxy-2-(5-methylthiophen-2-yl)ethyl)carbamoyl)benzoate is unique due to the presence of the methyl group on the thiophene ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets compared to its analogs.
Properties
IUPAC Name |
methyl 4-[[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-11-4-9-15(23-11)14(21-2)10-18-16(19)12-5-7-13(8-6-12)17(20)22-3/h4-9,14H,10H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBGQYGISPDUGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)C2=CC=C(C=C2)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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